molecular formula C8H10ClF2N B2692269 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl CAS No. 90389-29-0

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl

Cat. No. B2692269
CAS RN: 90389-29-0
M. Wt: 193.62
InChI Key: XYTGSLQOMQVCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a chemical compound with the molecular formula C6H6F2N2·HCl . It is closely related to 3,5-Difluorophenylhydrazine hydrochloride and 1-(3,5-Difluorophenyl)ethanamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula C6H6F2N2·HCl . It is related to 1-(3,5-Difluorophenyl)ethanamine, which has the molecular formula C8H9F2N .

Scientific Research Applications

Corrosion Inhibition

A study by Lagrenée et al. (2002) examined the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) as a corrosion inhibitor for mild steel in acidic media. The compound exhibited significant inhibition efficiencies, suggesting its potential application in protecting metal surfaces against corrosion in industrial settings (Lagrenée et al., 2002).

Pharmacological Evaluation

Yamali et al. (2020) synthesized and evaluated novel polyfluoro substituted pyrazoline type sulfonamides, including 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides, for their inhibitory potencies against acetylcholinesterase and carbonic anhydrase I and II enzymes. These compounds showed significant inhibitory profiles, highlighting their potential in drug design for treating related disorders (Yamali et al., 2020).

Advanced Material Development

Hamciuc et al. (2015) focused on synthesizing and characterizing new polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring for potential applications in electronic and optoelectronic devices. Their work contributes to the development of materials with improved thermal stability and optical properties, relevant for light-emitting diodes and other electronic applications (Hamciuc et al., 2015).

Catalysis and Chemical Transformations

Facchetti et al. (2003) explored the synthesis and application of 1,3-diamines as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones. This research illuminates the role of simple organic molecules in facilitating catalytic processes, offering insights into the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical manufacturing (Facchetti et al., 2003).

Environmental Applications

Li et al. (2017) reported on the anion-exchange properties of a silver-triazolato framework for the removal of Cr(VI) from aqueous solutions. Their findings point to the potential use of metal-organic frameworks (MOFs) in environmental remediation, particularly for the treatment of industrial wastewater containing toxic heavy metals (Li et al., 2017).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGSLQOMQVCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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